Bienvenue dans la boutique en ligne BenchChem!

{3-[2-(4-FLUOROPHENOXY)ETHOXY]-2-HYDROXYPROPYL}(1-PHENYLETHYL)AMINE HYDROCHLORIDE

beta-adrenoceptor pharmacology structure-activity relationship phenoxypropanolamine

{3-[2-(4-Fluorophenoxy)ethoxy]-2-hydroxypropyl}(1-phenylethyl)amine hydrochloride (CAS 1351660-96-2) is a synthetic phenoxypropanolamine derivative belonging to the aryloxypropanolamine class of beta-adrenoceptor ligands. The compound exists as a hydrochloride salt with molecular formula C19H25ClFNO3 and molecular weight 369.86 g/mol.

Molecular Formula C19H25ClFNO3
Molecular Weight 369.86
CAS No. 1351660-96-2
Cat. No. B2548699
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name{3-[2-(4-FLUOROPHENOXY)ETHOXY]-2-HYDROXYPROPYL}(1-PHENYLETHYL)AMINE HYDROCHLORIDE
CAS1351660-96-2
Molecular FormulaC19H25ClFNO3
Molecular Weight369.86
Structural Identifiers
SMILESCC(C1=CC=CC=C1)NCC(COCCOC2=CC=C(C=C2)F)O.Cl
InChIInChI=1S/C19H24FNO3.ClH/c1-15(16-5-3-2-4-6-16)21-13-18(22)14-23-11-12-24-19-9-7-17(20)8-10-19;/h2-10,15,18,21-22H,11-14H2,1H3;1H
InChIKeyWAYMJUQRAKPFNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[2-(4-Fluorophenoxy)ethoxy]-2-hydroxypropyl](1-phenylethyl)amine Hydrochloride (CAS 1351660-96-2): Structural Identity and Pharmacological Class


{3-[2-(4-Fluorophenoxy)ethoxy]-2-hydroxypropyl}(1-phenylethyl)amine hydrochloride (CAS 1351660-96-2) is a synthetic phenoxypropanolamine derivative belonging to the aryloxypropanolamine class of beta-adrenoceptor ligands [1]. The compound exists as a hydrochloride salt with molecular formula C19H25ClFNO3 and molecular weight 369.86 g/mol . It features a 4-fluorophenoxyethoxy side chain linked to a 2-hydroxypropyl backbone, terminating in a (1-phenylethyl)amino group — a structural feature that distinguishes it from the more common isopropylamino or tert-butylamino terminus found in clinically established beta-blockers such as atenolol and betaxolol [2]. The compound is listed in the ZINC database (ZINC273432979) with computed physicochemical properties including a clogP of 3.77 and topological polar surface area of 38.77 Ų [3]. No clinical trial involvement has been reported to date [3].

Why 3-[2-(4-Fluorophenoxy)ethoxy]-2-hydroxypropyl](1-phenylethyl)amine Hydrochloride Cannot Be Substituted by Generic Beta-Blockers in Research Applications


Phenoxypropanolamines are not functionally interchangeable despite sharing a common core scaffold. The identity of the N-alkyl substituent is a critical determinant of receptor subtype selectivity, intrinsic sympathomimetic activity (ISA/partial agonism), and pharmacokinetic behavior [1]. In the seminal Machin et al. (1983) series, replacement of the N-isopropyl group with N-tert-butyl produced divergent beta2-blockade profiles, while substitution on the terminal phenyl ring with fluorine tightly governed beta1 antagonist potency (ED50 values ranging from ~3 to >500 μg/kg) [2]. The target compound's (1-phenylethyl)amino terminus introduces an additional chiral center and a benzyl-like aromatic moiety absent in atenolol (acetamido), metoprolol (isopropylamino with methoxyethyl), and flusoxolol (isopropylamino) [3]. These structural differences are expected to alter hydrogen-bonding capacity, lipophilicity, and receptor binding site interactions at the beta1-adrenoceptor, making simple functional substitution scientifically unsound without empirical comparative binding data [4].

Quantitative Differentiation Evidence for 3-[2-(4-Fluorophenoxy)ethoxy]-2-hydroxypropyl](1-phenylethyl)amine Hydrochloride (CAS 1351660-96-2) vs. Closest Analogs


N-Substituent Structural Differentiation: (1-Phenylethyl)amino vs. Isopropylamino Terminus

The target compound bears an (1-phenylethyl)amino terminus (C8H10N fragment, contributes one additional aromatic ring and a chiral sp³ carbon), whereas the closest structurally characterized analog flusoxolol (CAS 84057-96-5) employs an isopropylamino group (C3H8N fragment) [1]. In the Machin et al. (1983) phenoxypropanolamine series, alteration of the N-substituent from isopropyl to tert-butyl (compounds 12 vs. 13) introduced measurable beta2-blockade at otherwise inactive doses, demonstrating that even subtle N-alkyl modifications produce pharmacologically consequential changes in receptor subtype engagement [2]. The (1-phenylethyl)amino group increases the free base molecular weight from 391.48 (flusoxolol) to 333.40, accompanied by a calculated logP shift and the introduction of an additional hydrogen-bond acceptor site from the pendant phenyl ring [3].

beta-adrenoceptor pharmacology structure-activity relationship phenoxypropanolamine

Lipophilicity Differentiation: Computed logP Comparison Against Clinically Used Beta1-Selective Blockers

The target compound (free base) has a computed clogP of 3.77 [1], placing it in a distinctly higher lipophilicity range compared to first-line cardioselective beta-blockers. Atenolol has a measured logP of 0.16, metoprolol 1.88, and betaxolol 2.81 [2][3]. Beta-blocker lipophilicity is directly correlated with hepatic first-pass metabolism, CNS penetration potential, and volume of distribution — highly lipophilic agents (logP > 3.0) such as propranolol (logP ~3.48) exhibit extensive hepatic clearance and measurable brain exposure, while hydrophilic agents (atenolol) undergo predominantly renal elimination with negligible CNS entry [3]. The target compound's clogP of 3.77 exceeds that of betaxolol (2.81) by approximately 0.96 log units, predicting a ~9-fold higher octanol-water partition coefficient and suggesting a metabolic and tissue distribution profile distinct from existing cardioselective agents [2].

physicochemical profiling logP drug-likeness beta-blocker pharmacokinetics

Class-Level Beta1-Selective Antagonism with Partial Agonist Activity: SAR Inference from 4-Fluorophenoxypropanolamine Congeners

The target compound shares its 4-fluorophenoxyethoxy pharmacophore with the potent beta1-selective antagonists described by Machin et al. (1983). In that study, compounds 14 and 15 — [4-[2-[[2-(4-fluorophenyl)ethyl]oxy]ethoxy]phenoxy]propanolamines with N-isopropyl (14) or N-tert-butyl (15) termini — demonstrated beta1 ED50 values of approximately 3 μg/kg i.v. in anesthetized rats, with no detectable beta2-blockade at doses exceeding 1,000-fold the beta1 ED50 [1]. These compounds also exhibited measurable partial agonist activity, increasing heart rate by 30 beats/min at defined i.v. doses [1]. The target compound differs from 14 and 15 exclusively at the N-substituent position [(1-phenylethyl)amino vs. isopropylamino or tert-butylamino], while retaining the identical 4-fluorophenoxyethoxy side chain that was identified as critical for both beta1 potency and beta2-sparing selectivity [2]. This SAR pattern supports the inference that the target compound is a strong candidate for beta1-selective receptor engagement, although direct experimental confirmation is absent [3].

beta1-adrenoceptor partial agonism intrinsic sympathomimetic activity cardioselectivity

Salt Form and Purity Profile: Hydrochloride Salt with Defined Stoichiometry vs. Free Base Analogs

The target compound is supplied as a hydrochloride salt (C19H25ClFNO3, MW 369.86) with defined 1:1 stoichiometry, distinguishing it from free base forms of related phenoxypropanolamines that may exhibit variable protonation states depending on handling and storage conditions . The hydrochloride salt form typically confers improved aqueous solubility, enhanced solid-state stability, and reduced hygroscopicity compared to the free base, which are critical considerations for reproducible in vitro assay preparation [1]. Commercially available comparator flusoxolol is also offered as a hydrochloride salt (MW 391.48 as free base), but many research-grade phenoxypropanolamines are supplied as free bases requiring in situ salt formation or DMSO solubilization for biological testing [2]. The molecular formula has been independently corroborated across vendor databases .

salt selection hydrochloride aqueous solubility chemical purity

Chiral Complexity and Stereochemical Differentiation: (1-Phenylethyl)amino as a Source of Diastereomerism

The target compound contains two chiral centers: the C-2 carbon of the hydroxypropyl backbone (characteristic of all phenoxypropanolamines) and the alpha-carbon of the (1-phenylethyl)amino group . This creates four possible stereoisomers (two pairs of diastereomers), in contrast to the two enantiomers of isopropylamino-bearing congeners such as flusoxolol or atenolol [1]. In the Machin et al. series, stereochemistry at the oxypropanolamine C-2 position was confirmed as critical: the S-(−) enantiomer of compound 14 (14a) retained all beta1 antagonist and agonist activity, while the R-(+) isomer (14b) was essentially inactive [2]. The additional chiral center in the target compound introduces diastereomeric relationships that may differentially influence receptor binding kinetics, G-protein coupling bias, or metabolic stability in ways that cannot be predicted from enantiomerically simpler analogs .

chirality diastereomers stereoselectivity beta-adrenoceptor

Absence of Direct Experimental Bioactivity Data: Critical Gap and Research Opportunity

A search of ChEMBL, PubChem BioAssay, and the ZINC15 activity database confirms that no beta-adrenoceptor binding, functional assay, or selectivity data have been deposited for CAS 1351660-96-2 [1]. Specifically, ZINC15 states: 'There is no known activity for this compound' and 'This substance is not reported in any publications per ChEMBL' [2]. This absence of data contrasts sharply with flusoxolol (the closest isopropylamino analog), which is annotated as a 'beta-adrenoceptor partial agonist' in multiple databases and has been classified under the INN '-olol' stem indicating established beta-blocker pharmacology [3]. The complete data vacuum for the target compound represents both a limitation and a differentiation: it is an untested chemical entity in an otherwise well-characterized pharmacological class, making it suitable for novel target deconvolution, selectivity profiling against orphan GPCRs, or exploration of biased signaling pathways at beta-adrenoceptors that are not addressable with established reference ligands [1].

data gap analysis beta-adrenoceptor screening research tool compound novel chemical space

Recommended Research and Industrial Application Scenarios for 3-[2-(4-Fluorophenoxy)ethoxy]-2-hydroxypropyl](1-phenylethyl)amine Hydrochloride (CAS 1351660-96-2)


Beta1-Adrenoceptor Selectivity Profiling and Structure-Activity Relationship (SAR) Expansion

The target compound is optimally deployed in head-to-head beta-adrenoceptor subtype selectivity assays (beta1 vs. beta2 vs. beta3) against established reference antagonists such as atenolol, betaxolol, and the structurally proximal flusoxolol. The conserved 4-fluorophenoxyethoxy motif, which conferred >1,000-fold beta1/beta2 selectivity in the Machin et al. (1983) in vivo rat model [1], provides a validated pharmacophore baseline, while the unique (1-phenylethyl)amino terminus allows systematic exploration of N-substituent effects on selectivity ratios. Radioligand displacement assays using [³H]-CGP12177 or [¹²⁵I]-cyanopindolol at recombinant human beta1- and beta2-adrenoceptors are the recommended primary screens, with functional cAMP accumulation or beta-arrestin recruitment assays as orthogonal readouts.

Investigation of Intrinsic Sympathomimetic Activity (ISA) and Biased Agonism at Cardiac Beta-Adrenoceptors

Compounds 14 and 15 from the Machin et al. series demonstrated partial agonist activity in the anesthetized rat model, increasing heart rate by 30 beats/min at defined i.v. doses [1]. The target compound, with its (1-phenylethyl)amino N-substituent, offers a stereochemically enriched scaffold for probing whether partial agonism (ISA) can be engineered independently of antagonist potency through N-substituent modification. Comparative evaluation against xamoterol (a phenoxypropanolamine with established beta1 partial agonism, pA2 values: beta1 7.4–7.8, beta2 5.2–6.2 ) in cAMP vs. beta-arrestin signaling assays would test for biased signaling phenotypes potentially relevant to heart failure therapeutics.

Physicochemical and ADME Comparative Studies of Lipophilic Beta-Adrenoceptor Ligands

With a computed clogP of 3.77, the target compound is significantly more lipophilic than atenolol (logP 0.16), metoprolol (logP 1.88), and betaxolol (logP 2.81) [2][3]. This property profile positions it as a comparator tool for structure-property relationship (SPR) studies examining the impact of lipophilicity on beta-blocker membrane permeability, CNS penetration (MDCK-MDR1 or hCMEC/D3 blood-brain barrier models), hepatic microsomal metabolic stability, and plasma protein binding. Parallel artificial membrane permeability assay (PAMPA) and Caco-2 monolayer transport studies would quantify the permeability consequences of the (1-phenylethyl)amino modification relative to isopropylamino congeners.

Chiral Chromatography Method Development and Stereochemical Resolution Studies

The presence of two chiral centers (C-2 of the hydroxypropyl chain and the alpha-carbon of the 1-phenylethyl group) establishes this compound as a challenging and informative substrate for chiral chromatographic method development . The four potential stereoisomers require separation and assignment, which is not achievable with single-chiral-center beta-blockers. This scenario supports analytical chemistry applications in supercritical fluid chromatography (SFC) or HPLC with polysaccharide-based chiral stationary phases, with potential extension to preparative-scale enantiomer/diastereomer isolation for subsequent stereospecific pharmacological testing.

Quote Request

Request a Quote for {3-[2-(4-FLUOROPHENOXY)ETHOXY]-2-HYDROXYPROPYL}(1-PHENYLETHYL)AMINE HYDROCHLORIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.